molecular formula C14H18ClF3N4O B2966483 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide CAS No. 338754-00-0

2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide

Numéro de catalogue: B2966483
Numéro CAS: 338754-00-0
Poids moléculaire: 350.77
Clé InChI: MPWVXJLTIZUBTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide” is a complex organic molecule . It contains a trifluoromethyl group, a chloro group, and a piperazino group attached to a pyridine ring . The compound is used as an intermediate in the production of pesticides and dyes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group (-CF3), a chloro group (-Cl), and a piperazino group attached to a pyridine ring . The molecular formula is C14H16ClF3N4 , and the molecular weight is 332.75 .

Applications De Recherche Scientifique

Metabolism in Chronic Myelogenous Leukemia Treatment

Flumatinib, a compound structurally similar to the specified chemical, has been studied for its metabolism in chronic myelogenous leukemia (CML) patients. It showed that the parent drug flumatinib, which shares structural characteristics with 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide, was the main form recovered in human plasma, urine, and feces. The metabolism process included N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to several metabolites, including phase I and II products (Gong, Chen, Deng, & Zhong, 2010).

Pharmacological Properties of Piperazinopyrimidines

A study on 4-piperazinopyrimidines, which bear structural similarities, revealed a range of pharmacological properties such as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. Two compounds from this series were selected for clinical investigations due to their potent antiemetic activity (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).

Soluble Epoxide Hydrolase Inhibition

Research on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which are structurally related, identified critical functional groups for high potency and selectivity. Modifications in phenyl group substitution were important for reducing clearance and establishing good oral exposure. This led to the identification of a compound with robust effects on serum biomarkers, indicating its suitability for study in various disease models (Thalji, McAtee, Belyanskaya, Brandt, Brown, Costell, Ding, Dodson, Eisennagel, Fries, Gross, Harpel, Holt, Israel, Jolivette, Krosky, Li, Lu, Mandichak, Roethke, Schnackenberg, Schwartz, Shewchuk, Xie, Behm, Douglas, Shaw, & Marino, 2013).

Antibacterial and Anticancer Evaluation

A study focusing on 2-chloro-3-hetarylquinolines, which share core structural elements, investigated their antibacterial and anticancer activities. Some derivatives exhibited potent antibacterial activity against S. aureus and showed a broad range of activity against various tumor cell lines (Bondock & Gieman, 2015).

Vasodilatory Properties

Research on pyrimidine and triazine 3-oxide sulfates, related to the target compound, found that they acted as hypotensives by direct vasodilation. These findings indicated a potential therapeutic application in managing blood pressure (Mccall, Aiken, Chidester, Ducharme, & Wendling, 1983).

Orientations Futures

Trifluoromethyl group-containing compounds have been increasingly used in pharmaceuticals over the past 20 years . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the future research and development of such compounds, including “2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide”, could be promising in the field of medicinal chemistry.

Mécanisme D'action

Target of Action

The primary targets of 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide are currently unknown

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways that this compound affects . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and carries out its functions .

Propriétés

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClF3N4O/c1-13(2,12(19)23)22-5-3-21(4-6-22)11-10(15)7-9(8-20-11)14(16,17)18/h7-8H,3-6H2,1-2H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWVXJLTIZUBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.